B1576092 Pseudothionin-St1, Pth-St1

Pseudothionin-St1, Pth-St1

Cat. No.: B1576092
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Description

Isolation and Purification Methodologies

The initial isolation of Pth-St1 was achieved from the buffer-insoluble fraction of potato tubers. The process involved a multi-step approach to separate the peptide from other cellular components.

Extraction and Initial Separation:

The purification process began with the grinding of frozen potato tuber tissue into a fine powder, followed by extraction with a buffer to remove soluble proteins core.ac.uk. The resulting pellet, containing the insoluble fraction, was then subjected to salt extraction using a high concentration of lithium chloride (LiCl) to solubilize Pth-St1 and other associated proteins core.ac.uk. This extract was subsequently dialyzed to remove the salt and then freeze-dried core.ac.uk.

Chromatographic Purification:

The freeze-dried extract containing Pth-St1 was further purified using reverse-phase high-performance liquid chromatography (RP-HPLC) nih.govcore.ac.uk. This technique separates molecules based on their hydrophobicity, allowing for the isolation of a highly purified Pth-St1 fraction. The purity of the final product was confirmed by SDS-polyacrylamide gel electrophoresis (SDS/PAGE) core.ac.uk.

Table 1: Summary of Pth-St1 Isolation and Purification Steps

Step Description Reference
1. Initial Extraction Grinding of frozen Solanum tuberosum tubers and extraction with a buffer to separate soluble proteins. core.ac.uk
2. Salt Extraction The remaining pellet is treated with 1.5 M LiCl to solubilize Pth-St1. core.ac.uk
3. Dialysis & Lyophilization The salt extract is dialyzed to remove LiCl and then freeze-dried to concentrate the protein fraction. core.ac.uk
4. RP-HPLC The concentrated extract is subjected to reverse-phase high-performance liquid chromatography for final purification. nih.govcore.ac.uk
5. Purity Confirmation The purity of the isolated Pth-St1 is verified using SDS/PAGE. core.ac.uk

Early Biochemical Observations of Pth-St1 (e.g., origin from Solanum tuberosum)

Pth-St1 was identified as a 5-kDa polypeptide originating from potato tubers (Solanum tuberosum) nih.govmdpi.comfrontiersin.orgnih.govmdpi.com. Initial studies revealed its activity against several potato pathogens, including the bacterium Clavibacter michiganensis subsp. sepedonicus and the fungi Pseudomonas solanacearum and Fusarium solani nih.govmdpi.comfrontiersin.orgmdpi.com.

Misclassification and Reclassification:

Interestingly, the N-terminal amino acid sequence of Pth-St1 was found to be nearly identical to a sequence deduced from a cDNA that had been previously misclassified as a Bowman-Birk type protease inhibitor nih.govcore.ac.uk. However, further biochemical assays demonstrated that Pth-St1 does not inhibit trypsin or insect α-amylase activities nih.govmdpi.comfrontiersin.orgcore.ac.uk. This lack of protease inhibition, along with other functional differences, distinguished it from the Bowman-Birk inhibitor family and led to its classification as a pseudothionin nih.govcore.ac.uk.

Distinction from True Thionins:

While sharing some characteristics with true thionins, such as being a small, basic, and cysteine-rich peptide, Pth-St1 exhibits distinct functional properties core.ac.uk. Unlike true thionins, Pth-St1 was found to have little to no effect on cell-free protein synthesis or β-glucuronidase activity nih.govmdpi.comcore.ac.uk. These findings highlighted that Pth-St1 belongs to a separate class of plant defense peptides.

Gene Expression:

Studies on the gene encoding Pth-St1 revealed that its expression is not limited to tubers. The corresponding mRNA was found to be most abundant in flowers, particularly in the petals, followed by tubers, stems, and leaves nih.govcore.ac.uk. Within the tubers, the highest expression was observed in the epidermal cell layers and leaf primordia nih.gov. Furthermore, gene expression was found to be influenced by external stimuli. For instance, mock inoculation with magnesium chloride (MgCl2) induced higher mRNA levels, while infection with a bacterial pathogen led to a decrease in gene expression nih.govcore.ac.uk.

Table 2: Key Biochemical Properties of Pth-St1

Property Observation Reference(s)
Origin Solanum tuberosum (potato) tubers nih.govmdpi.comfrontiersin.orgnih.govmdpi.com
Molecular Weight 5 kDa nih.govmdpi.comfrontiersin.orgnih.govmdpi.com
Biological Activity Active against potato pathogens such as Clavibacter michiganensis subsp. sepedonicus, Pseudomonas solanacearum, and Fusarium solani. nih.govmdpi.comfrontiersin.orgmdpi.com
Enzyme Inhibition Does not inhibit trypsin or insect α-amylase. nih.govmdpi.comfrontiersin.orgcore.ac.uk
Comparison to Thionins Does not significantly affect cell-free protein synthesis or β-glucuronidase activity. nih.govmdpi.comcore.ac.uk
Gene Expression Highest in flowers (petals), followed by tubers (epidermal layers, leaf primordia), stems, and leaves. nih.govcore.ac.uk

Properties

bioactivity

Antibacterial

sequence

RNCESLSHRFKGPCTRDSNC

Origin of Product

United States

Classification and Phylogenetic Analysis of Pth St1

Reclassification from Protease Inhibitor to Pseudothionin/Defensin (B1577277) Class

Pseudothionin-St1 (Pth-St1), a 5-kDa polypeptide isolated from potato tubers (Solanum tuberosum), was initially misidentified based on a cDNA sequence as a Bowman-Birk type protease inhibitor. nih.gov However, subsequent research and characterization of the purified peptide led to its reclassification. The N-terminal amino acid sequence of the active Pth-St1 peptide was found to be nearly identical to that deduced from the previously reported cDNA, with the exception of a single amino acid substitution (N/H at position 2). nih.gov

Crucially, functional assays demonstrated that Pth-St1 lacks the defining characteristics of Bowman-Birk inhibitors. core.ac.uk It did not show any inhibitory activity against trypsin. nih.govcore.ac.uk This functional distinction was a key factor in its re-evaluation. Instead of being a protease inhibitor, Pth-St1 was found to be homologous to a family of proteins that were first described as γ-thionins. core.ac.uk This homology, combined with its lack of protease inhibition, firmly separated it from the Bowman-Birk class and placed it within the thionin superfamily, specifically as a "pseudothionin." nih.govcore.ac.uk

The broader classification of γ-thionins has also evolved; they are now considered a subgroup of the plant defensin family based on structural and functional similarities. mdpi.com This places Pth-St1 within the larger evolutionary context of plant defensins, a diverse group of antimicrobial peptides (AMPs). mdpi.comunits.it

Sequence Homology and Conservation within the Thionin Family

The conservation of sequence, particularly the cysteine backbone, is critical for the three-dimensional structure and function of these peptides. The table below illustrates the positioning of Pth-St1 within the thionin family, highlighting its relationship with what were formerly known as γ-thionins.

Peptide FamilySub-Class/GroupKey Homologous FeaturesRepresentative Members
Thionin Superfamily Pseudothionins / γ-Thionins (now Plant Defensins)Conserved cysteine spacing, basic nature, similar molecular weight.Pth-St1, γ1-hordothionin, γ1-/γ2-purothionins
"True" Thioninsα- and β-thionins with a different cysteine pattern and distinct functional activities.α-purothionin, β-hordothionin

Evolutionary Relationships with Other Plant Antimicrobial Peptides

The reclassification of Pth-St1 and its homology to γ-thionins places it firmly within the evolutionary lineage of plant defensins. mdpi.com Plant defensins were initially identified as γ-thionins due to a limited sequence identity (around 25%) with α- and β-thionins. mdpi.com However, detailed structural analysis revealed they were not directly related to the "true" thionins, leading to their establishment as a distinct family of antimicrobial peptides that share structural and functional similarities with defensins found in mammals and insects. mdpi.com

Thionins and defensins represent ancient and widespread families of plant AMPs, crucial components of the innate immune system of plants. nih.gov Phylogenetic studies show that thionins are found in some of the earliest vascular plants, indicating their ancient origins in plant defense. nih.govsemanticscholar.orgresearchgate.net The evolutionary trajectory suggests a divergence where the ancestral thionin fold gave rise to different subfamilies with specialized functions. Pth-St1, as a pseudothionin, represents one of these evolutionary branches, sharing a common ancestor with plant defensins while being more distantly related to the cytotoxic "true" thionins. core.ac.ukmdpi.com

Distinctive Features Compared to "True" Thionins

While Pth-St1 shares the general characteristics of being a small, basic, cysteine-rich peptide like true thionins, it exhibits critical functional and structural differences. core.ac.uk The term "pseudothionin" itself highlights these distinctions.

The most significant functional divergence is in their mode of action. "True" thionins (classes I and II, or α- and β-thionins) are highly toxic and exert their antimicrobial effects through mechanisms that often involve membrane disruption and inhibition of fundamental cellular processes like protein synthesis. nih.govnih.gov In stark contrast, Pth-St1 was found to have little to no effect on cell-free protein synthesis or on β-glucuronidase activity, even at concentrations where true thionins are highly inhibitory. nih.govcore.ac.uk This indicates a different, likely more specific, mechanism of antimicrobial action for Pth-St1.

Structurally, the classification of γ-thionins (the group to which Pth-St1 is homologous) as plant defensins underscores a different three-dimensional fold compared to α/β-thionins. mdpi.com True thionins are typically categorized into those with eight cysteine residues (Class 1) and those with six (Class 2). nih.gov While both families are stabilized by disulfide bridges, the specific pairing and resulting molecular structure differ, leading to their distinct functional properties. mdpi.com

The table below summarizes the key distinctions between Pth-St1 and "true" thionins.

FeaturePseudothionin-St1 (Pth-St1)"True" Thionins (α- and β-thionins)
Protease Inhibition No inhibitory activity against trypsin. nih.govcore.ac.ukNot a primary function.
Effect on Protein Synthesis No significant inhibition of cell-free protein synthesis. nih.govcore.ac.ukPotent inhibitors of protein synthesis. nih.gov
Homology Homologous to γ-thionins (now classified as plant defensins). core.ac.ukmdpi.comHomologous within α- and β-thionin classes. mdpi.com
Proposed Class Pseudothionin / Plant Defensin core.ac.ukmdpi.comThionin Class I (8 Cys) or Class II (6 Cys). nih.gov
Mechanism of Action Specific antimicrobial activity without general cytotoxicity. nih.govBroad toxicity, often involving membrane disruption. nih.gov

Genetic and Transcriptional Regulation of Pth St1

Gene Identification and Molecular Cloning

The gene encoding Pth-St1 was identified through a process that linked the purified peptide to a previously cloned, but misidentified, complementary DNA (cDNA). Researchers determined the N-terminal amino acid sequence of the purified Pth-St1 peptide. This sequence was then compared to databases of known gene sequences.

The analysis revealed that the amino acid sequence of Pth-St1 was nearly identical to the sequence predicted from a previously reported cDNA clone, designated with the EMBL accession number X-13180. This cDNA had been initially misclassified as encoding a Bowman-Birk type protease inhibitor. However, further analysis of the sequence revealed that it lacked the highly conserved features characteristic of Bowman-Birk inhibitors. The re-evaluation, based on the direct sequencing of the Pth-St1 peptide, corrected the annotation of this gene to that of a pseudothionin. This molecular cloning and re-identification were crucial steps in accurately characterizing the genetic basis of Pth-St1.

Steady-State mRNA Levels Across Plant Tissues

The expression of the Pth-St1 gene varies significantly across different tissues of the potato plant (Solanum tuberosum), suggesting that its function may be localized to specific areas. Studies using Northern blot and tissue-print hybridization analyses have quantified the steady-state levels of Pth-St1 messenger RNA (mRNA) in various plant organs.

The highest levels of Pth-St1 mRNA are found in the flowers of the potato plant, with a particularly strong expression observed in the petals. Following the flowers, the tubers exhibit the next highest levels of expression. Within the tubers, the Pth-St1 mRNA is most abundant in the epidermal cell layers and the leaf primordia, which are the early-stage leaves. The stems show a moderate level of expression, while the leaves contain the lowest steady-state levels of Pth-St1 mRNA. This differential expression pattern suggests a potential protective role for Pth-St1 in reproductive tissues and the outer layers of tubers, which are in direct contact with the soil and potential pathogens.

Table 1: Relative Steady-State mRNA Levels of Pth-St1 Across Potato Plant Tissues

TissueRelative mRNA LevelSpecific Location of High Expression
FlowersHighestPetals
TubersHighEpidermal Cell Layers, Leaf Primordia
StemsModerate-
LeavesLow-

Transcriptional Responses to Biotic and Abiotic Stimuli

The expression of the Pth-St1 gene is not static but is instead dynamically regulated in response to external challenges, particularly from pathogens. This transcriptional regulation is a key component of the plant's inducible defense mechanisms.

Interestingly, the response of the Pth-St1 gene to pathogen challenge can be one of suppression rather than induction. In studies where potato leaves were infected with a bacterial pathogen, the steady-state levels of Pth-St1 mRNA were observed to decrease significantly. This switching off of the gene in response to infection by a pathogen suggests a complex regulatory mechanism. It is possible that some pathogens have evolved mechanisms to actively suppress the expression of defense-related genes like Pth-St1 to overcome the plant's constitutive defense barriers.

In contrast to the suppression observed with a pathogen, mock inoculation of potato leaves with a magnesium chloride solution (a component of the buffer used to suspend the bacteria in the pathogen challenge) led to an induction of Pth-St1 mRNA levels. This finding indicates that the gene can be induced by certain abiotic stimuli or wounding, which is a common response for many plant defense genes. The induction by mock inoculation highlights the plant's ability to prime its defenses in response to perceived threats.

Table 2: Transcriptional Response of Pth-St1 to Inoculation

TreatmentPth-St1 mRNA Level Response
Pathogen InoculationSuppression (Switched off)
Mock Inoculation (10 mM MgCl₂)Induction (Higher mRNA levels)

Signal Transduction Pathways Potentially Influencing Pth-St1 Gene Expression

While the precise signal transduction pathways that regulate the expression of the Pth-St1 gene have not been definitively elucidated, the context of its function in plant defense allows for informed hypotheses based on well-established plant immunity signaling. The primary candidates for regulating defense-related genes in plants are the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways.

The salicylic acid pathway is fundamental to potato defense against a range of pathogens. apsnet.orgnih.govresearchgate.net Research has shown that SA levels increase in potato roots upon infection, and pretreatment with SA can reduce pathogen propagation. apsnet.org Furthermore, key genes in the SA signaling pathway are upregulated in potatoes in response to infection. researchgate.net Given that Pth-St1 is part of the potato's defense arsenal, it is plausible that its expression is influenced by the SA signaling cascade.

The jasmonic acid pathway is another critical signaling route in plant defense, often acting in concert or antagonistically with the SA pathway. oup.comnih.gov In a related plant, Arabidopsis thaliana, the expression of a thionin gene was found to be highly inducible by methyl jasmonate (a derivative of JA) but not by salicylate, pointing to the involvement of the JA pathway in the regulation of this class of defense peptides. nih.gov This suggests that the JA pathway is a strong candidate for the regulation of Pth-St1 expression, particularly given its induction in response to the wounding stimulus of mock inoculation.

The interplay, or crosstalk, between the SA and JA pathways is a crucial aspect of plant immunity, allowing for a finely tuned response to different types of pathogens. oup.comnih.govmdpi.com It is conceivable that the regulation of Pth-St1 is not governed by a single pathway but is rather influenced by the complex interactions between SA, JA, and potentially other signaling molecules in response to specific biotic and abiotic cues. However, without direct experimental evidence linking these pathways to Pth-St1 promoter activity or transcription factor binding, their role remains speculative.

Molecular Mechanisms of Pth St1 Action

Interaction with Microbial Cell Membranes

The initial and most critical step in the antimicrobial action of Pth-St1 is its interaction with the cell membranes of invading pathogens. This interaction disrupts the membrane's integrity, leading to a loss of cellular homeostasis and eventual cell death.

Pth-St1 has been shown to be active against both bacterial and fungal pathogens of potatoes. nih.gov Its efficacy stems from its ability to permeabilize the cell membranes of these microorganisms. nih.govsci-hub.se The process begins with the cationic peptide electrostatically binding to the negatively charged components of the microbial membrane. nih.gov One proposed mechanism suggests that Pth-St1 then binds to a membrane receptor and chelates calcium ions (Ca2+), a process which culminates in the formation of pores and disrupts membrane integrity. nih.gov This permeabilization is a key feature of the thionin family of peptides, to which Pth-St1 belongs. nih.govresearchgate.net

While the precise molecular architecture of the pores formed by Pth-St1 has not been definitively characterized, several models are proposed to explain membrane permeabilization by antimicrobial peptides. sci-hub.se The two most prominent models relevant to peptides like Pth-St1 are the toroidal-pore and carpet models.

Toroidal-Pore Model : In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore. This creates a channel where the water core is lined by both the inserted peptides and the lipid head groups. sci-hub.se

Carpet Model : This model proposes that the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and cause its disintegration into micelles, leading to nonspecific leakage. sci-hub.se

Model Description
Toroidal-Pore Model Peptides insert into the membrane, inducing lipids to bend inward and line the pore along with the peptides.
Carpet Model Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a critical concentration is achieved.

Effects on Intracellular Processes of Pathogens

Following membrane disruption, antimicrobial peptides can sometimes enter the cytoplasm and interfere with vital intracellular processes. encyclopedia.pub However, the intracellular activity of Pth-St1 appears to differ from that of other thionins.

Many bioactive peptides are known to kill pathogens by hindering the synthesis of DNA, RNA, and proteins. nih.gov For instance, some thionins, such as viscotoxins, are suggested to interact directly with DNA or RNA, leading to the inhibition of nucleic acid and protein synthesis. researchgate.net However, studies have shown that Pth-St1, in contrast to "true thionins," did not affect cell-free protein synthesis. nih.govcore.ac.uk This finding suggests that its primary mechanism of action is likely focused on membrane disruption rather than the inhibition of intracellular synthesis pathways.

Specificity of Action Against Target Microorganisms

Pth-St1 exhibits a notable range of activity against significant potato pathogens, encompassing both Gram-positive and Gram-negative bacteria as well as fungi. nih.govapsnet.org Its effectiveness has been specifically demonstrated against the bacterial pathogens Clavibacter michiganensis subsp. sepedonicus and Pseudomonas solanacearum, and the fungal pathogen Fusarium solani. nih.govnih.gov

Target Organism Classification Source(s)
Clavibacter michiganensis subsp. sepedonicus Gram-positive Bacterium nih.govnih.gov
Pseudomonas solanacearum Gram-negative Bacterium nih.govnih.gov
Fusarium solani Fungus nih.govnih.govencyclopedia.pub

Table of Compounds

Compound Name
Pseudothionin-St1 (Pth-St1)
Trypsin
α-amylase

Activity Spectrum Against Bacterial Pathogens (e.g., Clavibacter michiganensis subspecies sepedonicus, Pseudomonas solanacearum)

Pseudothionin-St1 (Pth-St1), a 5-kDa polypeptide isolated from potato tubers (Solanum tuberosum), demonstrates notable activity against significant bacterial pathogens affecting potatoes. nih.gov Research has established its efficacy against Clavibacter michiganensis subspecies sepedonicus, the causative agent of bacterial ring rot in potatoes. nih.govmdpi.com The antimicrobial action of Pth-St1 also extends to Pseudomonas solanacearum (now known as Ralstonia solanacearum), another major potato pathogen. nih.govmdpi.comnih.gov

The inhibitory action of Pth-St1 against these pathogens highlights its potential role as a natural defense protein within the potato plant. core.ac.uk Studies have shown that Pth-St1 is more effective against C. michiganensis and approximately as active against P. solanacearum when compared to control thionins, suggesting a distinct mechanism of action. core.ac.uk

Table 1: Antibacterial Activity of Pth-St1

Target Pathogen Species Name Disease Caused Activity Detected
Bacterial Pathogen Clavibacter michiganensis subsp. sepedonicus Potato Ring Rot Yes
Bacterial Pathogen Pseudomonas solanacearum Bacterial Wilt Yes

Activity Spectrum Against Fungal Pathogens (e.g., Fusarium solani)

In addition to its antibacterial properties, Pth-St1 exhibits a spectrum of activity that includes fungal pathogens. nih.govmdpi.com Specifically, the peptide has been shown to be active against Fusarium solani, a soil-borne fungus responsible for various plant diseases, including root rot in potatoes. nih.govmdpi.comnih.gov The effectiveness of Pth-St1 against this fungal pathogen was found to be greater than that of control thionins, further emphasizing its significance as a broad-spectrum antimicrobial agent in plant defense. core.ac.uk

Table 2: Antifungal Activity of Pth-St1

Target Pathogen Species Name Disease Caused Activity Detected
Fungal Pathogen Fusarium solani Root Rot, Tuber Rot Yes

Absence of Inhibition Against Certain Enzymes (e.g., Trypsin, Insect α-Amylase)

A key characteristic that distinguishes Pseudothionin-St1 from other classes of plant defense proteins is its lack of inhibitory action against certain digestive enzymes. nih.govmdpi.com Pth-St1 does not inhibit the activity of the serine protease, trypsin. nih.govmdpi.comcore.ac.uk This was observed even at concentrations significantly higher than those required for inhibition by true Bowman-Birk type protease inhibitors. core.ac.uk

Furthermore, Pth-St1 has been found to be inactive against insect α-amylase. nih.govmdpi.com No inhibitory activity was detected against the α-amylase enzymes from three different insect species. core.ac.uk This is noteworthy because some homologous proteins to Pth-St1 have been reported to possess α-amylase inhibitory properties. core.ac.uk The absence of these specific enzyme inhibitions helps to classify Pth-St1 and differentiates its molecular mechanism from that of typical protease and α-amylase inhibitors. core.ac.uk

Table 3: Enzyme Inhibition Profile of Pth-St1

Enzyme Type Source Organism(s) Inhibition Detected
Trypsin Serine Protease Bovine No
Insect α-Amylase Glycoside Hydrolase Various Insects No

Biological Role of Pth St1 in Plant Immunity

Contribution to Basal Plant Defense

Pth-St1 appears to be a component of the potato's constitutive or basal defense system, providing a pre-emptive barrier against microbial invasion. This is supported by its expression patterns in the absence of pathogen attack.

Tissue-Specific Expression: Northern-blot and tissue-print analyses have revealed that the messenger RNA (mRNA) transcripts for Pth-St1 are present at their highest levels in flowers, particularly in the petals. Following flowers, the tubers show significant expression, especially in the epidermal cell layers and leaf primordia. The stems and leaves exhibit lower, yet still detectable, levels of Pth-St1 mRNA nih.gov. This localization in the outer layers of the tuber, a vital storage organ, suggests a strategic placement to fend off soil-borne pathogens. Plant storage tissues are often protected by high constitutive levels of inhibitory proteins, and Pth-St1 fits this defensive paradigm core.ac.uk.

A Distinct Molecular Identity: Pth-St1 is a 5-kDa polypeptide that, while sharing some characteristics with other antimicrobial peptides like thionins due to its cysteine-rich nature, possesses a distinct mechanism of action. Unlike true thionins, Pth-St1 does not inhibit cell-free protein synthesis. Furthermore, it has been demonstrated that Pth-St1 does not inhibit trypsin or insect α-amylase activities, distinguishing it from Bowman-Birk protease inhibitors, a class of proteins with which it was initially misclassified based on a cDNA sequence nih.govcore.ac.uk. This unique functional profile suggests a specialized role in the potato's innate immune system.

Role in Induced Systemic Resistance or Localized Defense Responses

The involvement of Pth-St1 in induced defense responses, such as Systemic Acquired Resistance (SAR) or Induced Systemic Resistance (ISR), is not supported by current evidence and, in fact, appears to be contradicted by its gene expression patterns following pathogen challenge.

Downregulation Upon Infection: Research has shown that when potato leaves are infected with a bacterial pathogen, the expression of the gene encoding Pth-St1 is notably "switched off" nih.gov. This downregulation in the face of an active infection is in stark contrast to the typical upregulation of defense-related genes that are actively involved in an induced immune response. This finding suggests that some pathogens may have evolved mechanisms to suppress the expression of constitutive defense components like Pth-St1 to overcome the plant's pre-existing barriers core.ac.uk. Interestingly, mock inoculation with magnesium chloride (MgCl2) alone was found to induce higher mRNA levels, indicating a complex regulation of the Pth-St1 gene nih.gov.

Currently, there is no scientific literature available that implicates Pth-St1 in the signaling pathways of SAR or ISR, which typically involve the long-distance signaling of molecules like salicylic (B10762653) acid or jasmonic acid to prime distal tissues for enhanced defense.

Influence on Plant-Pathogen Interactions at a Molecular Level

The precise molecular mechanism by which Pth-St1 exerts its antimicrobial activity is not yet fully elucidated, but it is clear that it differs from that of well-characterized plant defense proteins like thionins.

A Novel Mechanism of Action: The antimicrobial activity of Pth-St1 has been demonstrated in vitro against several significant potato pathogens. However, its inability to inhibit protein synthesis, a hallmark of true thionins, points to an alternative mode of action nih.govcore.ac.uk. While the exact target and nature of the interaction with pathogen cells remain a subject for further investigation, it has been proposed that the mechanism is not shared with thionins. This suggests that Pth-St1 could complement the activity of other defense proteins, providing a multi-pronged approach to pathogen inhibition core.ac.uk. The current scientific literature lacks detailed studies on the specific molecular interactions between Pth-St1 and pathogen cell walls or membranes.

Comparative Efficacy in Solanum tuberosum Against Native Pathogens

Pth-St1 has been purified from potato tubers and has demonstrated direct antimicrobial activity against a selection of native and economically important potato pathogens in laboratory settings nih.govcore.ac.uk.

In Vitro Antimicrobial Spectrum: The polypeptide has been shown to be active against the Gram-positive bacterium Clavibacter michiganensis subspecies sepedonicus, the causative agent of bacterial ring rot of potato. Its activity also extends to the Gram-negative bacterium Ralstonia solanacearum (formerly Pseudomonas solanacearum), which causes bacterial wilt, and the fungal pathogen Fusarium solani, responsible for Fusarium dry rot nih.govcore.ac.uk.

The following table summarizes the known antimicrobial activity of Pth-St1 against these potato pathogens based on available research. It is important to note that detailed quantitative data on the comparative efficacy, such as minimum inhibitory concentrations (MICs), are not extensively available in the cited literature.

PathogenTypeDisease CausedObserved Activity of Pth-St1
Clavibacter michiganensis subsp. sepedonicusGram-positive bacteriumBacterial Ring RotActive
Ralstonia solanacearumGram-negative bacteriumBacterial WiltActive
Fusarium solaniFungusFusarium Dry RotActive

Structural Characterization and Structure Function Relationships

Primary Amino Acid Sequence Analysis

The mature Pth-St1 peptide consists of 47 amino acid residues. Its primary sequence was determined through N-terminal sequencing of the purified protein and by alignment with the sequence deduced from a previously reported cDNA clone (EMBL accession number X-13180), which had been initially misclassified as a protease inhibitor nih.gov.

The sequence of the purified Pth-St1 is identical to the one deduced from the cDNA, with a single substitution at position 2, where a Histidine (H) is present in the mature protein instead of an Asparagine (N) nih.gov. This difference is likely due to variations between the potato cultivars used in the respective studies. The resulting sequence is rich in basic and hydrophobic residues, which is characteristic of many antimicrobial peptides.

Table 1: Amino Acid Sequence of Pseudothionin-St1 (Pth-St1)
PositionAmino Acid (3-Letter)Amino Acid (1-Letter)
1AlaA
2HisH
3CysC
4ArgR
5LeuL
6AlaA
7ArgR
8ArgR
9SerS
10GlyG
11TrpW
12SerS
13GlyG
14CysC
15AsnN
16LeuL
17AsnN
18AlaA
19AlaA
20CysC
21LysK
22SerS
23GlyG
24CysC
25GlnQ
26ProP
27IleI
28GlyG
29ArgR
30GluE
31AlaA
32SerS
33AlaA
34CysC
35LysK
36LeuL
37GlnQ
38LysK
39GlyG
40ArgR
41CysC
42TyrY
43CysC
44LysK
45LysK
46ArgR
47CysC

Identification of Conserved Cysteine Residues and Disulfide Bridges

A defining feature of Pth-St1 and other plant defensins is the presence of eight conserved cysteine residues, which form four stabilizing disulfide bridges. These covalent cross-links are crucial for maintaining the peptide's compact, folded structure, rendering it resistant to proteases and harsh environmental conditions.

The eight cysteine residues in Pth-St1 are located at positions 3, 14, 20, 24, 34, 41, 43, and 47. Based on studies of homologous gamma-thionins, the disulfide bridge pattern is highly conserved across the family nih.gov. The connectivity for Pth-St1 is inferred to be Cys3-Cys47, Cys14-Cys34, Cys20-Cys41, and Cys24-Cys43 nih.gov. This specific arrangement creates a rigid molecular scaffold essential for its biological activity.

Table 2: Cysteine Positions and Inferred Disulfide Bridge Pattern in Pth-St1
Cysteine ResiduePosition in SequenceDisulfide Bridge Pairing
Cys-I3Cys3 – Cys47
Cys-VIII47
Cys-II14Cys14 – Cys34
Cys-V34
Cys-III20Cys20 – Cys41
Cys-VI41
Cys-IV24Cys24 – Cys43
Cys-VII43

Predicted Secondary and Tertiary Structural Motifs

The structure of Pth-St1 is predicted to conform to the well-characterized cysteine-stabilized alpha-beta (CSαβ) motif, a hallmark of the plant defensin (B1577277) superfamily. This fold consists of a short α-helix packed against a three-stranded antiparallel β-sheet. The entire structure is held together by the rigid framework of the four disulfide bridges, which form a dense, hydrophobic core. This compact, globular structure is critical for the peptide's stability and function.

Influence of Specific Residues and Overall Charge on Antimicrobial Activity

Pth-St1 is a cationic peptide, meaning it carries a net positive charge at physiological pH. This is a crucial feature for its antimicrobial mechanism. The positively charged side chains of amino acid residues, such as Arginine (Arg) and Lysine (K), are abundant in the Pth-St1 sequence. This positive charge facilitates the initial electrostatic attraction and binding to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids.

Following this initial binding, hydrophobic and amphipathic properties of the peptide are thought to enable its insertion into the lipid bilayer, leading to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death. The specific distribution of charged and hydrophobic residues on the surface of the folded Pth-St1 molecule is therefore a key determinant of its antimicrobial potency and spectrum of activity.

Comparison of Structural Elements with Other Thionins and Defensins

The classification of Pth-St1 has evolved with scientific understanding. Initially termed "pseudothionin," it belongs to a group once called gamma-thionins. However, detailed structural analysis revealed that this group is distinct from the classical alpha- and beta-thionins and is now properly classified within the plant defensin superfamily.

Pth-St1 (Gamma-Thionin/Plant Defensin) vs. Alpha-/Beta-Thionins : While both are small, cysteine-rich, and often basic peptides involved in plant defense, their structural folds are fundamentally different. Alpha- and beta-thionins are characterized by a different arrangement of helices and turns and typically contain six cysteine residues forming three disulfide bonds. In contrast, Pth-St1 possesses the CSαβ motif and eight cysteines forming four disulfide bridges. These distinct folds mean they are evolutionarily unrelated despite superficial similarities in size and function.

Pth-St1 vs. Other Plant Defensins : Pth-St1 shares its core structural architecture—the CSαβ fold and the conserved eight-cysteine pattern—with other members of the plant defensin family. This structural conservation underscores a common evolutionary origin and a shared general mechanism of action.

Pth-St1 vs. Insect and Scorpion Defensins : Interestingly, the CSαβ fold is not unique to plants. It is also found in defensins from insects and in certain toxins from scorpion venom. This shared structural motif across different biological kingdoms is an example of convergent evolution, where a stable and effective molecular scaffold has been adapted for defensive functions.

Biotechnological Research Applications and Prospects

Investigating Pth-St1 for Enhanced Crop Disease Resistance

Pth-St1 has demonstrated notable activity against several significant potato pathogens. nih.gov Initial studies revealed its effectiveness in inhibiting the growth of the bacterium Clavibacter michiganensis subspecies sepedonicus, the causative agent of bacterial ring rot in potatoes. nih.gov Further investigations confirmed its activity against other key pathogens, including the bacterium Pseudomonas solanacearum and the fungus Fusarium solani. nih.gov

The gene encoding Pth-St1 is expressed in various potato tissues, including flowers, tubers, stems, and leaves, with the highest concentrations typically found in epidermal cell layers, suggesting its role as a frontline defense molecule. nih.gov Interestingly, while direct infection by a pathogen appeared to suppress the gene's expression, mock inoculation with the medium alone led to an increase in mRNA levels, indicating its complex regulation within the plant's defense signaling network. nih.gov

Table 1: Documented Antimicrobial Spectrum of Pth-St1

Pathogen Type Disease Caused Reference
Clavibacter michiganensis subsp. sepedonicus Bacterium Bacterial Ring Rot nih.gov
Pseudomonas solanacearum Bacterium Bacterial Wilt nih.gov
Fusarium solani Fungus Fusarium Dry Rot nih.gov

Strategies for Overexpression in Transgenic Plants to Improve Resistance

A key strategy in agricultural biotechnology for bolstering plant immunity is the development of transgenic crops that overexpress specific defense-related genes. While specific studies on the overexpression of Pth-St1 are not yet widespread, the principle has been successfully demonstrated with other antimicrobial peptides (AMPs) and defense proteins, providing a clear blueprint for future research. frontiersin.orgresearchgate.net

The heterologous expression of AMPs in transgenic plants is a promising approach to engineering broad-spectrum disease resistance. frontiersin.orgfrontiersin.org For instance, expressing AMPs from non-plant organisms has been shown to confer resistance without causing harm to the host plant, likely due to differences in membrane composition between plants and susceptible microbes. researchgate.netnih.gov Studies have shown that the accumulation of AMPs in transgenic plants did not alter normal growth or development, even at high expression levels. researchgate.net

Successful strategies often involve:

Constitutive Promoters: Using strong, constitutive promoters to ensure high-level expression of the peptide throughout the plant's tissues.

Signal Peptides: Fusing the AMP gene with a signal peptide sequence to direct its secretion to the apoplast (the space between plant cells), where it can intercept invading pathogens.

Chloroplast Engineering: Expressing the AMP via the chloroplast genome, which can lead to exceptionally high levels of the peptide and contains the transgene within the plant, preventing its spread through pollen. nih.gov

These established methodologies could be adapted to create transgenic potato varieties that overexpress Pth-St1, potentially leading to enhanced and durable resistance against its target pathogens.

Potential for Design of Novel Plant-Derived Antimicrobial Peptides Based on Pth-St1 Motifs

The unique structural and functional motifs of Pth-St1 make it an excellent candidate for the rational design of novel, synthetic antimicrobial peptides. nih.govresearchgate.net Rational design involves leveraging bioinformatic and structural tools to create new peptides with improved properties, such as greater potency, broader spectrum of activity, or enhanced stability. nih.govmdpi.commdpi.com

The process for designing novel AMPs based on Pth-St1 would typically involve:

Sequence Analysis: Identifying key motifs within the Pth-St1 amino acid sequence that are crucial for its antimicrobial activity. This includes analyzing the distribution of cationic (positively charged) and hydrophobic residues, which are critical for membrane interaction. nih.gov

Computational Modeling: Using software to predict the three-dimensional structure of Pth-St1 and its derivatives. mdpi.com This allows researchers to simulate how modifications might affect its interaction with microbial membranes.

Peptide Synthesis and Modification: Synthesizing modified versions of the peptide. This could involve amino acid substitutions to increase net positive charge or hydrophobicity, truncating the peptide to its minimal active domain, or creating chimeric peptides by fusing motifs from Pth-St1 with those from other AMPs. researchgate.netmdpi.comnih.gov

In Vitro Screening: Testing the newly designed peptides against a panel of plant pathogens to assess their minimum inhibitory concentration (MIC) and spectrum of activity. nih.gov

This approach could lead to the development of highly effective and targeted antimicrobial agents for agricultural use, overcoming some of the limitations of naturally occurring peptides. nih.gov

Research into Synergistic Effects with Other Plant Defense Compounds

Research suggests that the combined action of different defense compounds can be more effective than the sum of their individual effects. frontiersin.org This synergy can manifest in several ways: one compound may weaken the pathogen's cell wall, allowing another, like Pth-St1, to penetrate and disrupt the cell membrane more effectively. Plant hormones such as jasmonic acid and salicylic (B10762653) acid, which regulate immune responses, are also known to be potent up-regulators of AMP gene expression, integrating peptides into the wider defense signaling network. researchgate.netnih.gov

Future investigations into Pth-St1 should include assessing its activity in the presence of other potato defense compounds, such as steroidal alkaloids or phenolic compounds. Understanding these synergistic relationships is crucial for developing holistic crop protection strategies that leverage the full potential of the plant's natural immune system.

Future Research Directions and Unresolved Questions

Elucidating Additional Intracellular Targets of Pth-St1

While the primary mechanism of many antimicrobial peptides, including thionins, is believed to involve the disruption of pathogen cell membranes, evidence suggests that some can also translocate into the cytoplasm and interact with intracellular components researchgate.netmdpi.commdpi.com. The current understanding of Pth-St1's mode of action is largely centered on membrane permeabilization mdpi.com. A crucial next step is to investigate potential intracellular targets to build a complete picture of its antimicrobial activity.

Future research should focus on identifying whether Pth-St1 can enter pathogen cells and, if so, which molecules it interacts with. Key questions include its ability to inhibit essential enzymes, disrupt nucleic acid synthesis, or interfere with protein production, similar to the mechanisms of other antimicrobial peptides. Techniques such as fluorescently labeling Pth-St1 for microscopic tracking within fungal or bacterial cells could confirm its internalization. Subsequent affinity chromatography using Pth-St1 as bait, followed by mass spectrometry, could identify binding partners within the pathogen's cytoplasm.

Table 1: Potential Intracellular Targets and Investigative Methods for Pth-St1

Potential Target Class Specific Examples Proposed Investigative Techniques
Nucleic Acids DNA, RNA Electrophoretic Mobility Shift Assays (EMSA), Circular Dichroism Spectroscopy
Key Metabolic Enzymes ATP Synthase, Glycolytic Enzymes Enzyme Inhibition Assays, In-vitro Activity Measurement
Protein Synthesis Machinery Ribosomes, Translation Factors Cell-free Protein Synthesis Inhibition Assays

Comprehensive Analysis of Pth-St1 Interactome within Plant and Pathogen Cells

Understanding the full network of molecular interactions (the interactome) of Pth-St1 is essential. This includes not only its targets within pathogens but also its interactions within the host plant, Solanum tuberosum. In the plant, Pth-St1 may interact with regulatory proteins, be subject to post-translational modifications, or be localized to specific subcellular compartments, all of which could modulate its defensive function.

A comprehensive interactome analysis would provide insights into its regulation, transport, and potential off-target effects within the plant. For pathogens, this analysis would reveal the full spectrum of cellular machinery disrupted by Pth-St1. High-throughput screening techniques are well-suited for this purpose. Yeast two-hybrid (Y2H) screens can identify protein-protein interactions, while co-immunoprecipitation (Co-IP) followed by mass spectrometry can capture interaction partners in their native cellular environment.

High-Resolution Structural Determination of Pth-St1 and its Complexes with Target Components

While the solution-state structure of Pth-St1 has been determined by NMR, providing insights into its fold, a deeper structural understanding is needed cpu-bioinfor.org. High-resolution crystal structures of Pth-St1, both alone and in complex with its molecular targets (e.g., specific membrane lipids or intracellular proteins), would provide invaluable atomic-level detail of its mechanism.

This structural information can reveal the precise amino acid residues involved in binding and activity, explain its specificity towards certain pathogens, and guide protein engineering efforts to enhance its efficacy. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be pivotal in resolving these complex structures. These studies could also clarify the structural similarities noted between γ-thionins and other proteins like scorpion neurotoxins and insect defensins, potentially suggesting conserved functional motifs .

Advanced Gene Editing Approaches for Modulating Pth-St1 Expression and Activity in Plants

The potential of plant defensins like Pth-St1 to confer disease resistance in crops is a significant area of agricultural biotechnology apsnet.orgglobalsciencebooks.infoscabusa.org. While traditional overexpression in transgenic plants is a viable strategy, advanced gene editing technologies like CRISPR/Cas9 offer more precise and sophisticated control over Pth-St1 expression.

Future research should explore using CRISPR/Cas9 to:

Modify the Pth-St1 promoter region: This would allow for fine-tuning its expression levels or altering its induction patterns in response to specific pathogens.

Introduce targeted mutations in the Pth-St1 coding sequence: Based on structural data, specific amino acid substitutions could be made to create enhanced-activity variants of the peptide.

Regulate endogenous Pth-St1 genes: Instead of introducing a new copy of the gene, CRISPR-based activation (CRISPRa) could be used to boost the expression of the native Pth-St1 gene in potato varieties where it is naturally low.

These approaches could lead to the development of potato cultivars with robust, durable resistance to key pathogens like Clavibacter michiganensis and Fusarium solani mdpi.comcpu-bioinfor.org.

Long-Term Ecological and Evolutionary Implications of Pth-St1 in Plant Defense

Pth-St1 is a component of the potato's innate immune system, a product of plant-pathogen co-evolution . Modulating its expression in cultivated plants could have long-term ecological consequences. It is crucial to investigate the evolutionary pressure that enhanced Pth-St1 expression might exert on pathogen populations, potentially leading to the emergence of resistant strains.

Furthermore, the impact on non-target organisms, including beneficial soil microbes and symbiotic partners, needs to be assessed. Long-term field studies and microcosm experiments are necessary to understand these ecological dynamics. This research will ensure that the deployment of Pth-St1-enhanced crops is both effective and environmentally sustainable.

Developing Computational Models for Predicting Pth-St1 Activity and Specificity

Computational modeling can accelerate the research and development process for antimicrobial peptides. By developing predictive models for Pth-St1, researchers can screen for potential new pathogen targets and design novel peptide variants with improved properties in silico before conducting costly and time-consuming laboratory experiments.

Future work should focus on:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the physicochemical properties of Pth-St1 and its variants with their antimicrobial activity.

Molecular Docking Simulations: Using the high-resolution structure of Pth-St1, these simulations can predict how it binds to target molecules, such as different membrane compositions or specific proteins.

Machine Learning Algorithms: Training algorithms on existing data for Pth-St1 and other plant defensins can help predict the antimicrobial spectrum and potency of novel, computationally designed sequences.

These models would serve as powerful tools for hypothesis generation and for rationally designing the next generation of Pth-St1-based plant protection strategies.

Compound and Protein List

NameType
Pseudothionin-St1 (Pth-St1)Plant Defensin (B1577277) (γ-thionin)
a-solanineGlycoalkaloid
Cas9Nuclease
CRISPRGene Editing System Component

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.